Antibacterial Potency: 8-Fold Reduction vs. Parent Cis-Isomer
The trans-isomer of ceftibuten (7432-S-trans) is approximately 1/8 as antimicrobially potent as the cis-isomer, based on in vitro susceptibility testing [1]. This 8-fold reduction in potency makes the trans-isomer therapeutically inferior and underscores its classification as a metabolite rather than an active pharmaceutical ingredient.
| Evidence Dimension | Antibacterial potency relative to cis-isomer |
|---|---|
| Target Compound Data | ~1/8 (12.5%) of cis-isomer potency |
| Comparator Or Baseline | Cis-ceftibuten (7432-S) |
| Quantified Difference | ~8-fold less potent |
| Conditions | In vitro antimicrobial susceptibility testing (referenced in DrugBank monography) |
Why This Matters
Procurement of the trans-isomer for antimicrobial screening must account for its dramatically reduced potency; it cannot substitute for the active cis-isomer in any microbiological assay.
- [1] DrugBank, Ceftibuten (DB01415). Metabolism: 'About 10% of ceftibuten is converted to the trans-isomer is approximately 1/8 as antimicrobially potent as the cis-isomer.' View Source
